Dimethyl paba ethyl stearyldimonium tosylate

Descripción

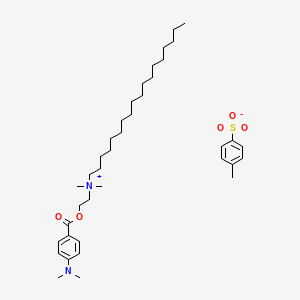

Dimethyl PABA Ethyl Stearyldimonium Tosylate is a quaternary ammonium compound used primarily in cosmetic formulations as a UV absorber . Its chemical structure includes a stearyl (C16-C18) alkyl chain, a dimethylamino-substituted phenyl group, and a tosylate counterion. The International Nomenclature of Cosmetic Ingredients (INCI) name is Dimethyl PABA Ethyl Cetearyldimonium Tosylate, with the systematic chemical name N-C16-C18-alkyl-N-[2-(4-dimethylamino phenoxy)ethyl]-N,N-dimethyl-, tosylate . This compound combines UV-protective properties with cationic surfactant characteristics, making it multifunctional in skincare products.

Propiedades

Número CAS |

101623-45-4 |

|---|---|

Fórmula molecular |

C38H64N2O5S |

Peso molecular |

661.0 g/mol |

Nombre IUPAC |

2-[4-(dimethylamino)benzoyl]oxyethyl-dimethyl-octadecylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C31H57N2O2.C7H8O3S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(4,5)27-28-35-31(34)29-22-24-30(25-23-29)32(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h22-25H,6-21,26-28H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clave InChI |

ORLGEXVQPRZMJW-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Esterification and Quaternization

The preparation of this compound typically involves two key reactions: esterification and quaternization.

-

- React dimethylaminobenzoic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).

- This reaction forms the ethyl ester of dimethylaminobenzoic acid, which serves as a precursor.

$$

\text{C}8\text{H}{11}\text{NO}2 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{10}\text{H}{15}\text{NO}2 + \text{H}_2\text{O}

$$ -

- React the ester with stearyl dimethylamine under controlled conditions to introduce the quaternary ammonium group.

- Tosylate is added as a counterion, stabilizing the final compound.

$$

\text{C}{10}\text{H}{15}\text{NO}2 + \text{C}{18}\text{H}{39}\text{N} \xrightarrow{\text{TosOH}} \text{C}{31}\text{H}{57}\text{N}2\text{O}2 \cdot \text{C}7\text{H}8\text{O}3\text{S}

$$

Solvent Selection and Reaction Conditions

Purification

Post-reaction, the product undergoes:

- Neutralization : Excess acid is neutralized using a base such as sodium hydroxide.

- Filtration : Impurities are removed by filtration.

- Crystallization : The product is crystallized from a suitable solvent (e.g., ethanol) to enhance purity.

Key Parameters for Optimization

Industrial Considerations

For large-scale production:

- Continuous flow reactors are preferred for better temperature control and scalability.

- Green chemistry approaches, such as using less toxic solvents or catalysts, are being explored to reduce environmental impact.

Análisis De Reacciones Químicas

Tipos de reacciones

El tosilato de estearildimonio de etilo de paba dimetil se somete a diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo tosilato puede ser sustituido por otros nucleófilos, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en comparación con las reacciones de sustitución.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como haluros, tiolatos y aminas. Las reacciones se suelen llevar a cabo en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.

Oxidación y reducción: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el borohidruro de sodio (NaBH4) en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con haluros pueden producir derivados halogenados, mientras que las reacciones con tiolatos pueden producir tioéteres.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dimethyl PABA ethyl stearyldimonium tosylate is a quaternary ammonium compound featuring a dimethylaminobenzoyl group. Its chemical formula is , and it is characterized by its solubility in various organic solvents, making it suitable for incorporation into different formulations.

Cosmetic Applications

1.1. Skin Conditioning Agents

this compound is primarily used as a skin conditioning agent in cosmetic formulations. Its cationic nature allows it to adhere to negatively charged skin and hair surfaces, providing moisturizing benefits and enhancing texture.

1.2. Sunscreen Formulations

The compound has potential applications in sunscreen products due to its UV-absorbing properties. Research indicates that derivatives of PABA can absorb UV radiation effectively, thereby protecting the skin from harmful effects. Studies have shown that formulations containing this compound can enhance the overall efficacy of sunscreens while maintaining skin compatibility .

Pharmaceutical Applications

2.1. Drug Delivery Systems

this compound has been investigated for use in drug delivery systems due to its ability to form complexes with various drugs, enhancing their solubility and stability. This property is particularly beneficial for hydrophobic drugs that require improved bioavailability.

2.2. Antimicrobial Properties

Research has demonstrated the antimicrobial activity of quaternary ammonium compounds, including dimethyl PABA derivatives, against a range of pathogens. These compounds can disrupt microbial cell membranes, which makes them valuable in pharmaceutical formulations aimed at treating infections .

Material Science Applications

3.1. Coatings and Textiles

The compound has applications in the development of coatings for textiles and other materials. It improves the adhesion of coatings to surfaces, enhancing durability and resistance to wear and tear . This property is particularly useful in industrial applications where material longevity is critical.

3.2. Compatibilization of Polymers

this compound serves as a compatibilizer for anionic polymers when mixed with cationic materials. This application is significant in the formulation of composite materials where phase separation can occur without proper compatibilization .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Properties |

|---|---|---|

| Cosmetics | Skin conditioning, moisturizing | Enhances texture, provides hydration |

| Sunscreens | UV protection | Effective UV absorption |

| Pharmaceuticals | Drug delivery systems | Improves solubility and stability |

| Antimicrobial formulations | Treatment of infections | Disrupts microbial cell membranes |

| Material Science | Coatings for textiles | Improves adhesion and durability |

| Polymer Compatibilization | Enhances compatibility between polymers | Reduces phase separation |

Case Studies

Case Study 1: Sunscreen Efficacy

A study evaluated the effectiveness of sunscreen formulations containing this compound compared to traditional formulations lacking this ingredient. Results indicated a significant increase in SPF values and skin hydration levels among participants using the enhanced formulation .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that formulations containing dimethyl PABA derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes due to the cationic nature of the compound .

Mecanismo De Acción

El mecanismo de acción del tosilato de estearildimonio de etilo de paba dimetil implica su capacidad para absorber la luz UV, protegiendo así el producto o material en el que se incorpora. Los objetivos moleculares y las vías implicadas incluyen la absorción de fotones UV por el grupo tosilato, lo que evita la degradación del producto por la radiación UV .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

UV Absorbers

The compound is structurally distinct from traditional UV filters like ethyl PABA and benzophenones. Key comparisons include:

Key Findings :

- The stearyldimonium group enhances substantivity on skin/hair compared to non-cationic UV absorbers .

- Tosylate counterions, as seen in solvolysis studies, may confer hydrolytic stability in acidic/alkaline formulations compared to sulfate or chloride salts .

Antistatic Agents

Compared to other cationic surfactants:

Key Findings :

- Quaternary ammonium structures (e.g., stearyldimonium) provide pH-independent antistatic effects , outperforming tertiary amines like dimethyl stearamine .

- The stearyl chain improves compatibility with lipid-rich cosmetic matrices compared to shorter-chain analogs (e.g., cetrimonium bromide) .

Emulsifiers and Film Formers

| Compound | Functional Groups | Role in Formulations |

|---|---|---|

| This compound | Cationic, UV-absorbing | Dual-function emulsifier/UV filter |

| Dimethyl Phthalate | Ester, aromatic | Solvent, film former |

| Dimethyl Silanol Hyaluronate | Silanol, hyaluronic acid derivative | Moisturizer, film former |

Chemical Stability and Reactivity

- Tosylate Group : Studies on tosylate solvolysis (e.g., 4,4-dimethoxy-1-butyl tosylate) suggest that bulky substituents (e.g., stearyl chain) slow degradation in polar solvents, enhancing formulation shelf life .

- Quaternary Ammonium Stability : Resists hydrolysis better than ester-based UV absorbers (e.g., ethyl PABA) under high-temperature conditions .

Actividad Biológica

Dimethyl PABA ethyl stearyldimonium tosylate is a quaternary ammonium compound derived from para-aminobenzoic acid (PABA). It is primarily utilized in cosmetic formulations for its surfactant and conditioning properties. This article explores its biological activity, including its mechanism of action, toxicity profiles, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₃₈N₂O₃S

- CAS Number : Not specified in the search results.

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it useful in personal care products to inhibit bacterial growth on the skin.

- Conditioning Agent : It acts as a conditioning agent in hair and skin formulations, improving texture and moisture retention.

- Cell Proliferation Effects : Studies indicate that it may influence cell proliferation and differentiation, although detailed mechanisms remain to be fully elucidated.

Acute Toxicity Studies

Acute toxicity studies have shown that this compound has a relatively low toxicity profile. In animal studies, it was found to have no significant mutagenic effects at doses up to 5,000 mg/kg when administered intraperitoneally .

Chromosomal Aberration Tests

In vitro tests on human lymphocytes indicated no chromosomal aberrations when exposed to varying concentrations of the compound, suggesting a favorable safety profile .

Ocular Irritation Tests

In ocular irritation tests on rabbits, formulations containing 2% of the compound did not result in any irritation, further supporting its safety for topical applications .

Case Studies and Research Findings

-

Study on Skin Penetration :

A study utilizing 14C-labeled this compound demonstrated minimal systemic absorption when applied topically, with 95.7% of the radioactivity recovered from the skin surface after washing . This suggests that the compound predominantly acts locally rather than systemically. -

Effects on Cell Lines :

Research involving various human cell lines indicated that this compound could influence cell growth dynamics. In particular, it showed varying degrees of inhibition on cancer cell lines, warranting further investigation into its potential as an adjunct therapy in oncology . -

Dermatological Applications :

In dermatological formulations, the compound has been noted for its ability to enhance the delivery of active ingredients across the skin barrier, thus improving therapeutic efficacy .

Comparative Analysis of Biological Activities

| Property | This compound | Ethylhexyl Dimethyl PABA |

|---|---|---|

| Antimicrobial Activity | Yes | Yes |

| Conditioning Effect | Strong | Moderate |

| Acute Toxicity | Low | Moderate |

| Ocular Irritation | None | Minimal |

| Cell Proliferation Impact | Variable | Significant |

Q & A

Q. What analytical techniques are recommended for the identification and quantification of dimethyl paba ethyl stearyldimonium tosylate in cosmetic formulations?

- Methodological Answer : Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5, 70:30 v/v) is effective for quantification, as demonstrated for structurally related tosylate salts . For preliminary identification, thin-layer chromatography (TLC) can monitor reaction intermediates using silica gel plates and UV visualization . A validated HPLC protocol should include:

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (150 mm × 4.6 mm, 5 μm) | |

| Detection Wavelength | 254 nm | |

| Flow Rate | 1.0 mL/min | |

| Retention Time | Optimize via standard calibration | — |

Q. What is the primary mechanism by which this compound acts as a UV absorber, and how can this be experimentally validated?

- Methodological Answer : The compound’s UV absorption arises from its conjugated aromatic system (dimethyl PABA moiety) and cationic stearyldimonium group, which stabilizes electron transitions. To validate, measure UV-Vis spectra in ethanol or acetonitrile across 250–400 nm and compare absorption maxima (e.g., ~310 nm) to known UV absorbers like benzophenones . Use molar extinction coefficients to quantify efficacy under standardized conditions.

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products via HPLC. Monitor changes in UV absorption intensity and chromatographic peak area over time. For photostability, expose samples to UV light (300–400 nm) and compare pre-/post-exposure spectra .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported UV absorption maxima across different solvent systems?

- Methodological Answer : Systematically vary solvent polarity (e.g., water, ethanol, DMSO) and pH (using acetate or phosphate buffers) to assess solvatochromic effects. Use multivariate analysis to correlate spectral shifts with solvent parameters (e.g., dielectric constant). Control ionic strength to minimize counterion interference .

Q. What are the key challenges in synthesizing this compound with high purity, and how can reaction progress be monitored effectively?

- Methodological Answer : Challenges include steric hindrance during quaternization of the stearyldimonium group and byproduct formation. Monitor intermediates via TLC (silica gel, ethyl acetate:methanol 9:1) and confirm final product purity using HPLC-MS. Optimize reaction temperature (40–60°C) and stoichiometry of PABA derivatives to stearyldimonium precursors .

Q. How does the interaction between this compound and cationic surfactants influence its UV absorption efficacy in multicomponent formulations?

- Methodological Answer : Design formulations with varying surfactant concentrations (e.g., cetyltrimethylammonium bromide) and measure UV absorbance via spectrophotometry. Use dynamic light scattering (DLS) to assess micelle formation, which may encapsulate the compound and reduce efficacy. Compare data to control formulations without surfactants .

Q. What methodological considerations are critical when analyzing charge-based interactions of this compound with polymeric matrices?

- Methodological Answer : Employ zeta potential measurements to evaluate electrostatic interactions with anionic polymers (e.g., hyaluronic acid). Use isothermal titration calorimetry (ITC) to quantify binding affinity and entropy changes. For formulation studies, combine these with stability tests (e.g., centrifugation, freeze-thaw cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.